

An In-depth Technical Guide to the Thermochemical Properties of 1,5-Dimethylnaphthalene

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Compound of Interest

Compound Name: 1,5-Dimethylnaphthalene

Cat. No.: B047167

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **1,5-dimethylnaphthalene**. The information is presented in a clear and structured format to facilitate its use in research, development, and scientific applications. This document includes tabulated quantitative data, detailed experimental protocols for the determination of key thermochemical parameters, and a visualization of the experimental workflow.

Core Thermochemical Data of 1,5-Dimethylnaphthalene

The following tables summarize the key thermochemical and physical properties of **1,5-dimethylnaphthalene**.

Table 1: General and Physical Properties of **1,5-Dimethylnaphthalene**

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₂	--INVALID-LINK--
Molar Mass	156.22 g/mol	--INVALID-LINK--
CAS Number	571-61-9	--INVALID-LINK--
Melting Point	81.5 °C (354.65 K)	--INVALID-LINK--
Boiling Point	265-266 °C (538.15-539.15 K)	--INVALID-LINK--
Vapor Pressure	0.0084 mmHg at 25 °C	--INVALID-LINK--

Table 2: Enthalpy and Entropy Data for **1,5-Dimethylnaphthalene**

Parameter	Value (kJ/mol)	Temperature (K)	Method	Source
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	20.0	355.2	DSC	--INVALID-LINK--
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	64.1	398	GC	--INVALID-LINK--
Standard Molar Entropy (S°)	Theoretically Calculated	298.15	DFT	--INVALID-LINK--

Note: A specific experimental value for the standard molar entropy of **1,5-dimethylnaphthalene** was not found in the reviewed literature. However, theoretical calculations based on density functional theory (DFT) have been performed for dimethylnaphthalene isomers.

Table 3: Gas-Phase Heat Capacity ($C_{p,\text{gas}}$) of **1,5-Dimethylnaphthalene** at 1 bar

Temperature (K)	Heat Capacity (J/mol·K)	Source
50	41.6	--INVALID-LINK--
100	71.9	--INVALID-LINK--
150	101.1	--INVALID-LINK--
200	130.4	--INVALID-LINK--
273.15	174.3	--INVALID-LINK--
298.15	189.3	--INVALID-LINK--
300	190.4	--INVALID-LINK--
400	246.7	--INVALID-LINK--
500	294.6	--INVALID-LINK--
600	333.7	--INVALID-LINK--
700	365.1	--INVALID-LINK--
800	390.1	--INVALID-LINK--
900	410.1	--INVALID-LINK--
1000	426.2	--INVALID-LINK--
1100	439.4	--INVALID-LINK--
1200	450.3	--INVALID-LINK--
1300	459.4	--INVALID-LINK--
1400	467.1	--INVALID-LINK--
1500	473.6	--INVALID-LINK--

Experimental Protocols

Detailed experimental procedures for the determination of key thermochemical data for compounds like **1,5-dimethylnaphthalene** are crucial for data accuracy and reproducibility. Below are descriptions of the methodologies for two fundamental experimental techniques.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of formation of **1,5-dimethylnaphthalene** can be derived from its enthalpy of combustion, which is determined experimentally using a bomb calorimeter.

Objective: To measure the heat of combustion of **1,5-dimethylnaphthalene** at constant volume.

Apparatus:

- Parr-type oxygen bomb calorimeter
- High-precision digital thermometer
- Pellet press
- Fuse wire (e.g., platinum or nickel-chromium)
- Oxygen cylinder with pressure regulator
- Analytical balance

Procedure:

- **Sample Preparation:** A pellet of known mass (typically 0.5-1.0 g) of high-purity **1,5-dimethylnaphthalene** is prepared using a pellet press. The mass is recorded to a precision of at least 0.1 mg.
- **Bomb Assembly:** The pellet is placed in the sample cup within the bomb. A measured length of fuse wire is attached to the electrodes, with the wire in contact with the sample pellet.
- **Bomb Charging:** The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The calorimeter is assembled with the stirrer and a high-precision thermometer.

- **Temperature Equilibration:** The water in the calorimeter is stirred until a constant rate of temperature change is observed (the pre-fire period). Temperature readings are taken at regular intervals (e.g., every minute) for about 5 minutes.
- **Ignition:** The sample is ignited by passing an electric current through the fuse wire.
- **Post-Ignition Monitoring:** The temperature of the water is recorded at regular intervals as it rises, and then for a period after the maximum temperature has been reached to establish the post-fire cooling rate.
- **Data Analysis:** The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (bomb, water, etc.) is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid.
- **Calculation of Enthalpy of Combustion:** The heat of combustion at constant volume (ΔU_c) is calculated from the corrected temperature rise and the heat capacity of the calorimeter. This value is then corrected for the heat of formation of nitric acid (from residual nitrogen) and the heat of combustion of the fuse wire. The enthalpy of combustion at constant pressure (ΔH_c) is then calculated from ΔU_c using the relationship $\Delta H = \Delta U + \Delta(pV)$.

Determination of Vapor Pressure and Enthalpy of Sublimation using the Knudsen Effusion Method

The Knudsen effusion method is a reliable technique for determining the low vapor pressures of solids and their enthalpies of sublimation.

Objective: To measure the vapor pressure of **1,5-dimethylnaphthalene** as a function of temperature and to calculate its enthalpy of sublimation.

Apparatus:

- Knudsen effusion cell (a small, sealed container with a very small orifice)
- High-vacuum system
- Thermogravimetric analyzer (TGA) or a microbalance

- Temperature-controlled furnace or thermostat
- Calibrated thermocouple

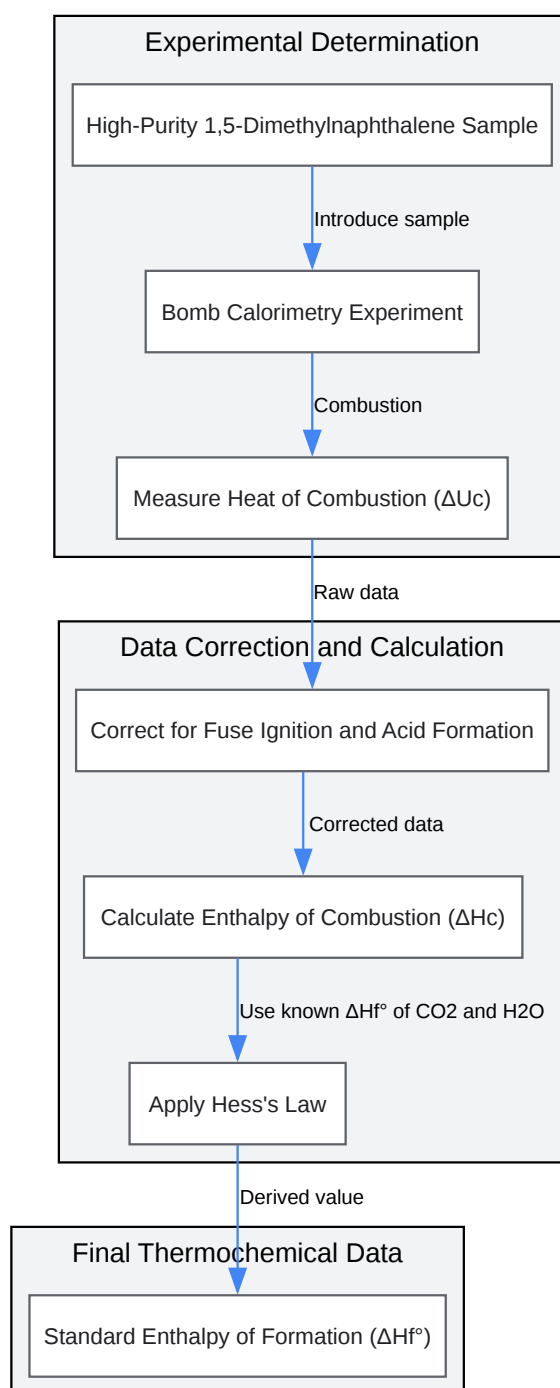
Procedure:

- **Sample Preparation:** A small amount of crystalline **1,5-dimethylnaphthalene** is placed in the Knudsen effusion cell.
- **Experimental Setup:** The cell is placed in a high-vacuum chamber and suspended from a microbalance. The chamber is evacuated to a high vacuum (typically $< 10^{-5}$ torr).
- **Isothermal Measurement:** The cell is heated to a specific, constant temperature. The rate of mass loss of the sample due to effusion through the orifice is measured by the microbalance.
- **Temperature Variation:** The temperature is varied in a stepwise manner, and the rate of mass loss is determined at each temperature.
- **Data Analysis:** The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: $P = (dm/dt) * (1/A) * \sqrt{2\pi RT/M}$ where:
 - dm/dt is the rate of mass loss
 - A is the area of the orifice
 - R is the ideal gas constant
 - T is the absolute temperature
 - M is the molar mass of the effusing vapor
- **Calculation of Enthalpy of Sublimation:** The enthalpy of sublimation (ΔH_{sub}) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation in its integrated form: $\ln(P) = -\Delta H_{sub}/R * (1/T) + C$ A plot of $\ln(P)$ versus $1/T$ yields a straight line with a slope of $-\Delta H_{sub}/R$.

Visualizations

The following diagram illustrates the workflow for determining the standard enthalpy of formation of **1,5-dimethylnaphthalene**.

Workflow for Determining Standard Enthalpy of Formation



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